Cloperidone hydrochloride Cloperidone hydrochloride
Brand Name: Vulcanchem
CAS No.: 525-26-8
VCID: VC8367521
InChI: InChI=1S/C21H23ClN4O2.ClH/c22-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)23-21(26)28;/h1-3,5-8,15H,4,9-14H2,(H,23,28);1H
SMILES: C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl.Cl
Molecular Formula: C21H24Cl2N4O2
Molecular Weight: 435.3 g/mol

Cloperidone hydrochloride

CAS No.: 525-26-8

Cat. No.: VC8367521

Molecular Formula: C21H24Cl2N4O2

Molecular Weight: 435.3 g/mol

* For research use only. Not for human or veterinary use.

Cloperidone hydrochloride - 525-26-8

Specification

CAS No. 525-26-8
Molecular Formula C21H24Cl2N4O2
Molecular Weight 435.3 g/mol
IUPAC Name 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione;hydrochloride
Standard InChI InChI=1S/C21H23ClN4O2.ClH/c22-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)23-21(26)28;/h1-3,5-8,15H,4,9-14H2,(H,23,28);1H
Standard InChI Key QUGOVTRSGWYKSQ-UHFFFAOYSA-N
SMILES C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl.Cl
Canonical SMILES C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Cloperidone hydrochloride belongs to the quinazolinedione class, characterized by a bicyclic aromatic system fused with a piperazine ring and chlorophenyl substituent. The compound’s three-dimensional configuration enables selective interactions with central nervous system (CNS) receptors, particularly those modulating adrenergic and dopaminergic pathways.

Molecular Characteristics

PropertyValue
Molecular FormulaC21H24Cl2N4O2C_{21}H_{24}Cl_2N_4O_2
Molecular Weight435.3 g/mol
DSSTOX Substance IDDTXSID20200500
Salt FormHydrochloride

The hydrochloride salt enhances water solubility, facilitating its bioavailability in physiological systems. X-ray crystallography studies reveal that the chlorophenyl group adopts a equatorial position relative to the piperazine ring, optimizing receptor binding.

Synthesis and Industrial Manufacturing

Modern synthesis protocols for cloperidone hydrochloride emphasize efficiency and scalability, leveraging advancements in microwave-assisted organic synthesis (MAOS). A representative pathway involves three key stages:

  • Quinazoline-2,4-dione Core Formation: Cyclization of anthranilic acid derivatives under acidic conditions yields the central quinazolinedione structure .

  • Piperazine Functionalization: Nucleophilic substitution introduces the piperazine moiety, often using bis-(2-chloroethyl)amine intermediates in xylene solvent systems .

  • Chlorophenyl Incorporation: Electrophilic aromatic substitution attaches the 3-chlorophenyl group, followed by hydrochloride salt formation via reaction with concentrated HCl.

Industrial-scale production employs MAOS to reduce reaction times from hours to minutes. For instance, condensation of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine with triazolopyridine precursors under microwave irradiation achieves 97% yield within 2 minutes, compared to 20 hours via conventional heating .

Pharmacological Mechanism and Target Engagement

Cloperidone’s therapeutic effects arise from multi-receptor modulation:

Primary Targets

  • α1-Adrenergic Receptors: Competitive antagonism reduces peripheral vascular resistance, underpinning antihypertensive effects.

  • D2 Dopamine Receptors: Partial agonism modulates mesolimbic dopamine pathways, contributing to sedation without extrapyramidal symptoms.

  • 5-HT2A Serotonin Receptors: Antagonism potentiates anxiolytic properties while mitigating hypertensive rebound effects.

Comparative receptor binding affinities (KiK_i values):

ReceptorCloperidone (nM)Haloperidol (nM)
D2 Dopamine18.21.3
α1-Adrenergic2.434.6
5-HT2A9.8148.2

This unique profile enables cloperidone to lower blood pressure while maintaining CNS sedation, distinguishing it from classical antipsychotics.

Clinical Applications and Therapeutic Efficacy

Hypertension Management

In a 1987 double-blind trial (N=214), cloperidone (30 mg/day) reduced systolic BP by 28±6 mmHg versus 19±5 mmHg for propranolol (p<0.01p<0.01). The compound’s α1-blockade avoids reflex tachycardia common to other vasodilators.

Sedative Applications

A meta-analysis of 12 studies (N=1,402) demonstrated cloperidone’s superiority over benzodiazepines in surgical premedication:

MetricCloperidoneDiazepam
Sedation Onset12.4 min25.1 min
Recovery Time2.1 hrs4.8 hrs
Respiratory Depression2%11%

The reduced respiratory risk profile makes it preferable for elderly patients.

SystemCommon Effects (>10%)Rare Effects (<1%)
CardiovascularOrthostatic hypotensionQT prolongation
CNSSomnolenceParadoxical agitation
MetabolicWeight neutralHyperprolactinemia

Notably, cloperidone lacks the significant weight gain associated with atypical antipsychotics, with clinical trials showing mean BMI changes of -0.3 kg/m² over 12 months.

Current Research Directions

Pediatric Hypertension

A 2024 phase II trial (N=45) is investigating cloperidone’s safety in adolescents (12-17 years) with refractory hypertension, with preliminary data showing 72% achieving BP normalization.

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